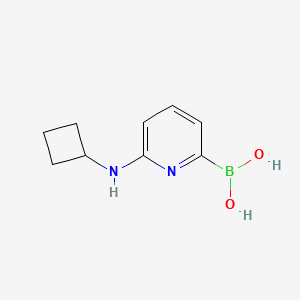
(6-(Cyclobutylamino)pyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Cyclobutylamino)pyridin-2-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a cyclobutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Cyclobutylamino)pyridin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Cyclobutylamino Group: The cyclobutylamino group can be introduced via nucleophilic substitution reactions, where a suitable cyclobutylamine reacts with a halogenated pyridine derivative.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (6-(Cyclobutylamino)pyridin-2-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced boron species.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry
Organic Synthesis: (6-(Cyclobutylamino)pyridin-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Catalysis: It serves as a ligand or catalyst in various organic transformations.
Biology
Drug Discovery: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Bioconjugation: It can be used to modify biomolecules for imaging or therapeutic purposes.
Medicine
Anticancer Research: Studies investigate its role in inhibiting specific enzymes or pathways involved in cancer progression.
Antibacterial Agents: Research explores its potential as a scaffold for developing new antibiotics.
Industry
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
Sensors: It is employed in the design of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of (6-(Cyclobutylamino)pyridin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- (6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid
- 6-Methylpyridin-3-ylboronic acid
Uniqueness
- Structural Features : The presence of the cyclobutylamino group distinguishes (6-(Cyclobutylamino)pyridin-2-yl)boronic acid from other similar compounds, potentially imparting unique steric and electronic properties.
- Reactivity : The specific substitution pattern on the pyridine ring can influence the compound’s reactivity and selectivity in chemical reactions.
- Applications : Its unique structure may offer advantages in specific applications, such as drug design or material science, where the cyclobutylamino group provides distinct interactions or properties.
Properties
IUPAC Name |
[6-(cyclobutylamino)pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-5-2-6-9(12-8)11-7-3-1-4-7/h2,5-7,13-14H,1,3-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMBXXLSWJWVRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)NC2CCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671274 |
Source


|
| Record name | [6-(Cyclobutylamino)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-35-8 |
Source


|
| Record name | Boronic acid, B-[6-(cyclobutylamino)-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Cyclobutylamino)pyridin-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
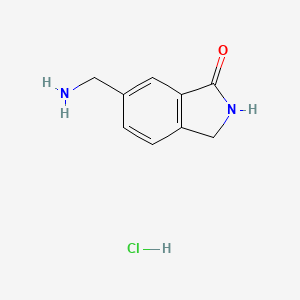
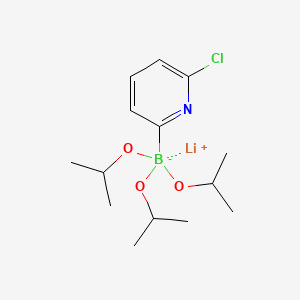


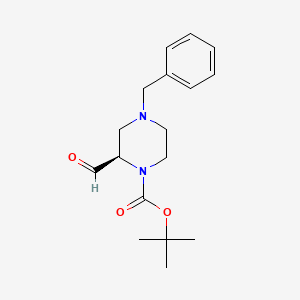
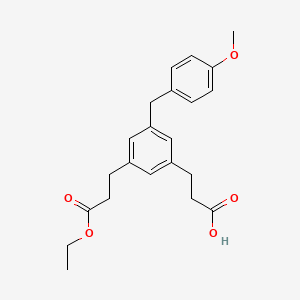
![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid](/img/structure/B573100.png)
![1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol](/img/structure/B573103.png)
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B573105.png)




![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/new.no-structure.jpg)
